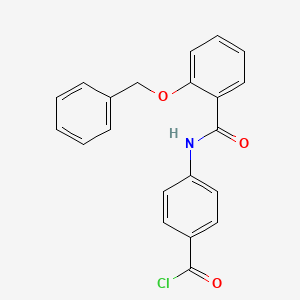
4-(2-(Benzyloxy)benzamido)benzoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Benzyloxy)benzamido)benzoyl Chloride is a complex organic compound characterized by its benzoyl chloride functional group and a benzyloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Benzyloxy)benzamido)benzoyl Chloride typically involves multiple steps, starting with the preparation of the benzyloxy-substituted benzamide. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-(Benzyloxy)benzamido)benzoyl Chloride can undergo various chemical reactions, including:
Oxidation: The benzoyl chloride group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl chloride to corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl chloride group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with bases like pyridine, are typically employed.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol or benzylamine derivatives.
Substitution: Various amides, esters, or ethers.
Applications De Recherche Scientifique
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of benzamide derivatives and other complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: Its applications extend to material science, where it can be used in the production of polymers and coatings.
Mécanisme D'action
The mechanism by which 4-(2-(Benzyloxy)benzamido)benzoyl Chloride exerts its effects depends on its specific application. In organic synthesis, it acts as an acylating agent, transferring the benzoyl group to other molecules. The molecular targets and pathways involved are typically those related to the functional groups present in the compound, such as amides and esters.
Comparaison Avec Des Composés Similaires
4-(Benzyloxy)phenyl acetic acid: Similar in structure but lacks the benzoyl chloride group.
Benzoyl Chloride: A simpler compound without the benzyloxy substituent.
Benzyloxybenzamide: A related compound with a different functional group arrangement.
Propriétés
Formule moléculaire |
C21H16ClNO3 |
|---|---|
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
4-[(2-phenylmethoxybenzoyl)amino]benzoyl chloride |
InChI |
InChI=1S/C21H16ClNO3/c22-20(24)16-10-12-17(13-11-16)23-21(25)18-8-4-5-9-19(18)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,25) |
Clé InChI |
OSUMHQIYIGCZSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


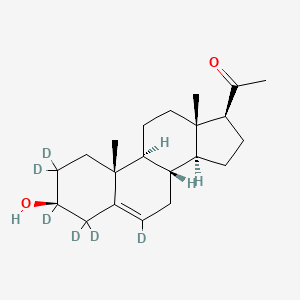

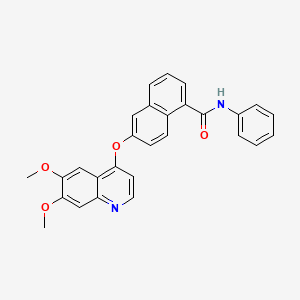

![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
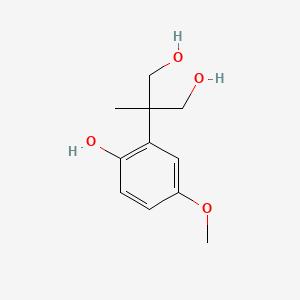
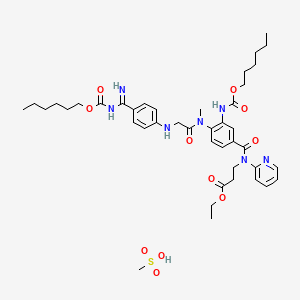
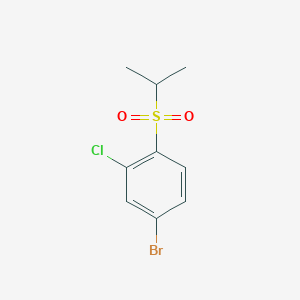
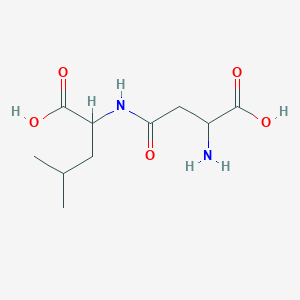
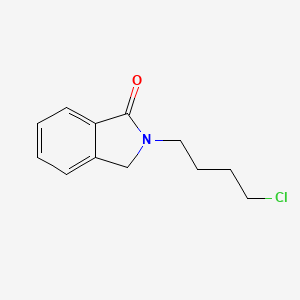

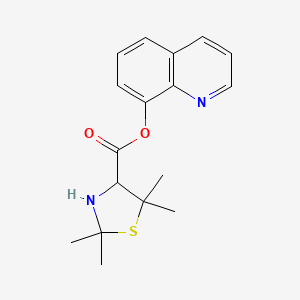
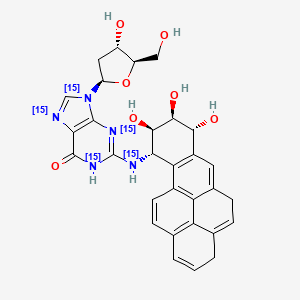
![N-[2-propan-2-yloxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B15354788.png)
